molecular formula C11H23O5P B1591713 11-Phosphonoundecanoic acid CAS No. 4494-24-0

11-Phosphonoundecanoic acid

Cat. No.: B1591713
CAS No.: 4494-24-0
M. Wt: 266.27 g/mol
InChI Key: PPPBZNXJGBLLPM-UHFFFAOYSA-N
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Description

11-Phosphonoundecanoic acid (CAS 4494-24-0) is a bifunctional organic compound of significant interest in advanced materials and surface science research. This molecule features a phosphonic acid head group and a terminal carboxylic acid, separated by a long alkyl chain of eleven carbon atoms. This structure allows it to form robust, highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces, including titanium, titanium alloys, and others . The phosphonic acid group demonstrates a strong affinity for metal oxides, creating a stable anchor, while the distal carboxylic acid group provides a versatile platform for further covalent functionalization, such as the immobilization of biomolecules like proteins and peptides . Its primary research value lies in the biofunctionalization of material surfaces. Researchers utilize this compound to create tailored interfaces that improve the biocompatibility and performance of biomedical implants. Studies have shown that SAMs formed from carboxyalkylphosphonic acids can significantly enhance the attachment and spreading of key cells, such as fibroblasts and mesenchymal stem cells, which is a critical step in promoting osseointegration for dental and orthopedic implants . Furthermore, such surface modifications are a promising strategy to combat bacterial biofilm formation on indwelling medical devices by creating a surface that can be grafted with antibacterial agents . The compound is a critical building block in the fields of dental implantology, antimicrobial surface coatings, and the development of biosensors. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-phosphonoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBZNXJGBLLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584881
Record name 11-Phosphonoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-24-0
Record name 11-Phosphonoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies of 11 Phosphonoundecanoic Acid

Established Synthetic Pathways for 11-Phosphonoundecanoic Acid

A common and established method for synthesizing this compound involves the reaction of ω-haloalkylphosphonates with trialkyl phosphites, followed by hydrolysis. gatech.edu This general approach allows for the introduction of the phosphonate (B1237965) group at one end of an alkyl chain.

One specific and crucial step in the synthesis of this compound is the hydrolytic cleavage of its ester precursors. For instance, the synthesis can proceed from 11-methoxy-11-oxoundecylphosphonic acid. gatech.edu This precursor molecule already contains the phosphonic acid group and a methyl ester at the carboxylic acid position. The final step to yield this compound is the hydrolysis of this methyl ester. This reaction is typically carried out under basic conditions, for example, by heating the compound in the presence of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the carboxylate and phosphonate groups. google.com This process effectively deprotects the carboxylic acid, making it available for subsequent functionalization.

Strategies for Further Functionalization of this compound for Tailored Applications

The true utility of this compound lies in its capacity to be functionalized for specific applications, primarily in surface science and biomaterials. google.com The general strategy involves using the phosphonic acid group to anchor the molecule to a metal oxide surface, forming a self-assembled monolayer (SAM). mdpi.comresearchgate.net The exposed carboxylic acid groups at the outer surface of the monolayer can then be chemically modified. mdpi.com

This functionalization can be achieved through various chemical reactions targeting the carboxylic acid group. For example, the carboxylic acid can be activated to form an amide bond with the amine group of a bioactive molecule, such as an amino acid, peptide, or protein. This covalent attachment allows for the precise control of the surface chemistry and the immobilization of molecules that can influence biological responses like cell adhesion and proliferation. sigmaaldrich.com

Research has demonstrated the use of this compound to create functionalized surfaces on titanium, a material widely used in biomedical implants. mdpi.comresearchgate.net By forming a SAM of this compound on a titanium dioxide layer, a surface with high wettability can be created, which is beneficial for biocompatibility. mdpi.comresearchgate.net The terminal carboxylic acid groups can then be used to anchor biomolecules. For instance, they can be used as linkers to attach ionophores like desferal for the development of ion-selective sensors. yorku.ca Furthermore, these functionalized surfaces have been explored for their ability to reduce bacterial biofilm formation by attaching molecules like vancomycin (B549263) or silver nanoparticles. nih.gov

The length of the alkyl chain of the phosphonic acid also plays a role in the properties of the resulting SAM. Studies comparing this compound with shorter-chain phosphonic acids have shown that the chain length can influence the performance of the functionalized surface in applications such as potentiometric sensors. yorku.ca

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Functional GroupsMelting Point (°C)
This compound C11H23O5P266.27Phosphonic acid, Carboxylic acid107-111
11-Hydroxyundecylphosphonic acid C11H25O4P252.29Phosphonic acid, Hydroxyl107-111
6-Phosphonohexanoic acid C6H13O5P196.14Phosphonic acid, Carboxylic acidNot specified
16-Phosphohexadecanoic acid C16H33O5P336.40Phosphonic acid, Carboxylic acidNot specified
Hexadecylphosphonic acid C16H35O3P306.42Phosphonic acidNot specified

Self Assembled Monolayers Sams of 11 Phosphonoundecanoic Acid

Fundamental Mechanisms of SAM Formation on Diverse Substrates

The ability of 11-phosphonoundecanoic acid to form stable and well-ordered SAMs is highly dependent on the nature of the substrate. The interaction between the phosphonate (B1237965) head group and the substrate surface dictates the adsorption and assembly process, leading to the formation of a densely packed monolayer.

Adsorption and Assembly on Titanium Dioxide (TiO2) Surfaces

The formation of this compound SAMs on titanium dioxide (TiO2) surfaces is a well-studied phenomenon, driven by the strong affinity of the phosphonate group for the metal oxide. researchgate.netmdpi.commdpi.com The process typically involves the immersion of a TiO2 substrate into a solution containing this compound. mdpi.comnih.gov The phosphonic acid head groups readily react with the hydroxylated TiO2 surface, leading to the formation of a uniform and homogenous self-assembled monolayer. mdpi.com

Studies have shown that surfaces treated with this compound (often abbreviated as PUA) exhibit enhanced hydrophilicity. nih.govresearchgate.net For instance, a TiO2 surface treated with PUA was found to have a water contact angle of 68.8 ± 0.7°, indicating improved wettability which can be advantageous for biological applications. nih.govresearchgate.net This increased hydrophilicity is attributed to the presence of the terminal carboxylic acid groups of the PUA molecules. mdpi.com The formation of these SAMs can also influence the biomechanical properties of the surface, such as reducing contact stiffness, which is a desirable characteristic for biomedical implants to prevent stress shielding. mdpi.com

The stability and ordering of the monolayer are influenced by factors such as the chain length of the phosphonic acid. While this compound provides a good balance of properties, other phosphonic acids with varying chain lengths and terminal groups have also been investigated to tailor surface characteristics for specific applications. mdpi.com

Monolayer Formation on Hydroxyapatite (B223615) (HA)

Hydroxyapatite (HA), a primary component of bone and teeth, is another important substrate for the formation of this compound SAMs, particularly in the context of biomedical implants. The phosphonate head groups of the molecules can effectively bind to the HA surface.

Research has demonstrated that chains of this compound, terminated by a negatively charged carboxylic acid, can be self-assembled onto HA. researchgate.netnih.gov This process creates a functionalized surface that can then be used for further modifications, such as the attachment of silver ions for antibacterial properties. researchgate.net The ability to form a stable monolayer on HA opens up possibilities for creating bioactive coatings that can enhance the integration of implants with surrounding bone tissue.

Assembly on Silicon Oxide (SiO2) and Aluminum Oxide (Al2O3)

Self-assembled monolayers of this compound can also be formed on silicon oxide (SiO2) and aluminum oxide (Al2O3) surfaces. These substrates are widely used in microelectronics and catalysis. The phosphonate group of this compound acts as a bifunctional linker, binding to the metal oxide substrate while the terminal carboxylate group is available for further interactions. uky.edumdpi.comnsf.gov

This property has been utilized in a bottom-up approach for the synthesis of vertically aligned carbon nanotubes. In this process, a monolayer of this compound is first anchored to a flat SiO2 substrate. uky.edumdpi.comnsf.gov Subsequently, oleic-acid-stabilized aluminum oxide nanoparticles are assembled onto this layer, with the terminal carboxylate groups of the phosphonic acid binding to the nanoparticles. uky.edumdpi.comnsf.gov This method allows for the creation of well-defined nanoparticle films that can act as catalyst supports. uky.edumdpi.com The formation of these monolayers has been confirmed using techniques such as atomic force microscopy. researchgate.net

Interactions with Other Metal Layers (e.g., Titanium, Aluminum, Tantalum)

The versatility of this compound extends to its ability to form SAMs on various metal layers, including titanium, aluminum, and tantalum. researchgate.netresearchgate.net The underlying principle remains the same: the phosphonate head group interacts with the native oxide layer that naturally forms on these metals. This interaction leads to the formation of a stable, organized monolayer that can modify the surface properties of the metal. For instance, on titanium, these SAMs can improve biocompatibility and promote bone healing. researchgate.netresearchgate.net Similarly, on aluminum, the formation of a phosphonate monolayer is a key step in creating functional surfaces for various applications. An oxide inhibitor is often required on stranded aluminum conductors for terminal connectors. clallampud.netsnopud.com

Phosphonate Head Group Interactions and Specific Binding Modes

The stability and structure of the self-assembled monolayers are critically dependent on the nature of the interaction between the phosphonate head group and the substrate. This interaction involves the formation of strong chemical bonds, leading to a robust and durable coating.

Formation of Ti-O-P Linkages and Coordination to Lewis Acidic Sites

On titanium dioxide surfaces, the binding of this compound involves the formation of titanium-oxygen-phosphorus (Ti-O-P) linkages. researchgate.netmdpi.com The grafting of phosphonic acids onto titania is a complex process that includes the coordination of the phosphoryl oxygen (P=O) to Lewis acidic sites on the titanium surface. researchgate.net Additionally, the P-OH groups of the phosphonic acid can undergo condensation reactions with the surface hydroxyl groups of the TiO2. researchgate.net

Coexistence of Mono-, Bi-, and Tridentate Bonding Configurations

The interaction between the phosphonic acid headgroup of this compound and a metal oxide surface is a critical determinant of the resulting SAM's structure and stability. Research has shown that this interaction is not limited to a single bonding mode. Instead, a coexistence of mono-, bi-, and tridentate bonding configurations is frequently observed. researchgate.net In a monodentate configuration, one of the oxygen atoms of the phosphonic acid group forms a bond with the substrate. In a bidentate configuration, two oxygen atoms are involved in bonding, which can occur through chelation to a single metal atom or by bridging two adjacent metal atoms. The tridentate configuration involves all three oxygen atoms of the phosphonate group binding to the surface.

Role of Surface Hydroxyl Groups in Condensation Reactions during SAM Formation

The formation of a covalent bond between this compound and a metal oxide surface is primarily achieved through a condensation reaction with surface hydroxyl (-OH) groups. researchgate.netnih.gov These hydroxyl groups provide reactive sites for the phosphonic acid headgroups to anchor to the substrate. The process typically involves the elimination of a water molecule, resulting in the formation of a stable metal-oxygen-phosphorus (e.g., Ti-O-P) bond. mdpi.com

The density and accessibility of these surface hydroxyl groups are therefore crucial for achieving a well-ordered and densely packed SAM. researchgate.net Pre-treatment of the substrate, such as with an oxygen plasma, can increase the concentration of surface hydroxyl groups, thereby facilitating a more uniform and complete monolayer formation. mdpi.commpg.de The reaction between the phosphonic acid and the surface hydroxyls is a key step that transforms a physically adsorbed layer into a chemically bonded, robust monolayer. princeton.edu

Structural Characteristics and Molecular Order of this compound SAMs

The structural integrity and molecular arrangement within this compound SAMs are defining features that dictate their functionality and performance in various applications.

Molecular Organization, Packing, and Alignment within Monolayers

The molecular organization within SAMs of this compound is characterized by the alignment and packing of the undecyl chains. The long alkyl chains of the molecules interact through van der Waals forces, which promotes a more ordered and densely packed structure. researchgate.net This ordering is crucial for the formation of a uniform and stable film. mdpi.com

Techniques such as near-edge X-ray absorption fine structure (NEXAFS) and sum frequency generation (SFG) spectroscopy have been employed to probe the molecular order and orientation within phosphonate SAMs. researchgate.netnih.gov These studies have revealed that the alkyl chains are typically tilted with respect to the surface normal. For instance, in a study of similar phosphonic acid SAMs, chain tilt angles of approximately 37° to 45° were observed. researchgate.netnih.gov The degree of molecular packing and alignment can be influenced by the length of the alkyl chain, with longer chains generally leading to more organized and crystalline-like monolayers. researchgate.netnih.gov

Influence of Alkyl Chain Length and Terminal Functional Groups on Surface Properties

The properties of the resulting surface are significantly influenced by both the length of the alkyl chain and the nature of the terminal functional group.

Alkyl Chain Length: The length of the alkyl chain in phosphonic acid SAMs plays a critical role in determining the packing density and stability of the monolayer. Longer alkyl chains, such as the undecyl chain in this compound, lead to stronger van der Waals interactions between adjacent molecules. researchgate.netnih.gov This results in a more densely packed and well-ordered monolayer, which can enhance the barrier properties and stability of the film. mpg.deacs.org Studies comparing phosphonic acids with different chain lengths have shown that longer chains contribute to the formation of more crystalline and uniform SAMs. researchgate.netnih.gov For example, increasing the alkyl chain length from 6 to 16 carbons has been shown to improve the on/off ratio and reduce leakage current in organic thin-film transistors where phosphonic acid SAMs were used as gate dielectrics. mpg.de

Terminal Functional Groups: The terminal carboxylic acid (-COOH) group of this compound imparts specific chemical properties to the surface. This hydrophilic group makes the surface more wettable compared to surfaces terminated with non-polar groups like methyl (-CH3). mdpi.commdpi.com The presence of the COOH group also provides a reactive site for further chemical modifications, enabling the covalent attachment of other molecules, such as proteins or polymers. nih.govmdpi.com This functionality is particularly useful in biomedical applications and for the fabrication of biosensors. mdpi.comsemanticscholar.org In a comparative study, surfaces with COOH-terminated SAMs were found to be more hydrophilic than both the bare titanium dioxide surface and surfaces with CH3-terminated SAMs. mdpi.comsemanticscholar.org

Table 1: Influence of Terminal Group on Surface Wettability This is an interactive table. Click on the headers to sort.

Phosphonic Acid Terminal Group Substrate Water Contact Angle (°) Reference
This compound (PUA) -COOH TiO₂ 68.8 ± 0.7 nih.govresearchgate.net
16-Phosphohexadecanoic acid (PHA) -COOH TiO₂ More hydrophilic than TiO₂ mdpi.comsemanticscholar.org
Hexadecylphosphonic acid (HDPA) -CH₃ TiO₂ Slightly hydrophobic mdpi.comsemanticscholar.org
Decylphosphonic acid (NDPA) -CH₃ TiO₂ Slightly hydrophobic mdpi.comsemanticscholar.org

Distinguishing Monolayer vs. Multilayer Film Formation

Ensuring the formation of a true monolayer, as opposed to a multilayer film, is critical for many applications of SAMs. Several analytical techniques can be used to differentiate between these two structures. X-ray photoelectron spectroscopy (XPS) is a powerful tool for this purpose. An innovative method utilizing differential surface charging effects in XPS has been developed to distinguish between monolayer and multilayer films of phosphonic acids on oxide surfaces. princeton.edu

In this method, the application of a small external bias during XPS measurements can reveal differences in charging between a true monolayer chemically bonded to the conductive or semiconductive substrate and a thicker, more insulating multilayer film. princeton.edu Furthermore, detailed analysis of the high-resolution XPS spectra, particularly the O 1s and P 2p regions, can provide insights into the chemical bonding at the interface. For a monolayer, characteristic peaks corresponding to the interaction with the substrate (e.g., P-O-substrate bonds) are prominent, while in a multilayer, signals from the non-bonded phosphonic acid molecules in the upper layers become more significant. mdpi.comprinceton.edu The stoichiometric ratio of different chemical states can also help in confirming the nature of the film. princeton.edu

Stability and Degradation Profiles of this compound SAMs

The long-term stability of SAMs is a crucial factor for their practical application. Phosphonic acid-based SAMs, including those of this compound, are generally considered to be more stable than their alkanethiol-on-gold counterparts, particularly in terms of resistance to oxidative degradation. researchgate.net The strong covalent bond between the phosphonate headgroup and the metal oxide surface contributes significantly to this stability. princeton.edu

However, the stability can be influenced by environmental factors such as pH, temperature, and the presence of certain chemical species. For instance, the stability of the monolayer is enhanced by the van der Waals interactions between the long alkyl chains, which can limit the diffusion of water and other agents to the anchor group at the interface. nih.gov Studies have shown that longer alkyl chains generally lead to more stable SAMs under physiological conditions. nih.gov Degradation can occur through hydrolysis of the P-O-metal bond, particularly under harsh acidic or basic conditions. The specific degradation profile would depend on the exact nature of the substrate and the surrounding environment.

Assessment of Long-Term Stability under Various Ambient and Operating Conditions

The long-term viability of SAMs is paramount for their practical use. Research indicates that phosphonate-based monolayers, including those from this compound, exhibit significant stability under a range of conditions, although this can be substrate-dependent.

Studies on cobalt-chromium (CoCr) alloys, a material commonly used for coronary stents, have investigated the long-term physiological stability of SAMs made from phosphonoundecanoic acid. researchgate.net When immersed in tris-buffered saline (TBS) at 37°C for up to 28 days, these SAMs were found to desorb in a biphasic manner, indicating an initial loss followed by a more stable phase. researchgate.net Similarly, phosphonic acid SAMs on titanium (Ti) surfaces are reported to be stable for as long as 14 days in ambient air, with only about a 20% loss of molecules. researchgate.netnih.gov

The thermal stability of phosphonate SAMs is notably high. On various metal oxides, these monolayers can remain intact up to approximately 400°C in inert environments. osti.gov However, their stability in aqueous solutions can vary. While some studies report high stability in aqueous environments, others note that it is dependent on the specific nature of the metal oxide surface. nih.gov For instance, phosphonate SAMs have been found to be more stable in phosphate-buffered saline (PBS) solution or ambient air conditions compared to pure water. researchgate.net The robustness of these SAMs is largely attributed to the strong, hydrolysis-resistant M-O-P (metal-oxide-phosphorus) bonds that anchor the molecules to the substrate. researchgate.net Longer alkyl chains, such as the 11-carbon chain in this compound, also contribute to enhanced stability under physiological conditions by increasing the van der Waals packing between chains, which limits the diffusion of water and other species to the anchor group. nih.gov

ConditionSubstrateDurationObservationSource(s)
Physiological (TBS, 37°C) Electropolished L605 CoCr AlloyUp to 28 daysBiphasic desorption of the monolayer. researchgate.net
Physiological (TBS, 37°C) Titanium (Ti)1 daySignificant desorption of phosphonic acid molecules. researchgate.net
Ambient Air Titanium (Ti)14 daysStable, with only ~20% loss of molecules. researchgate.netnih.gov
Aqueous Environment Aluminum Oxide (Al₂O₃)-Stability is highly dependent on the crystal structure of the oxide surface. nih.gov
Thermal (Inert Atmosphere) Various Metal OxidesUp to ~400°CSAMs remain intact and functional. osti.gov
Phosphate-Buffered Saline (PBS) Indium Tin Oxide (ITO)-More stable than in pure water. researchgate.net

Comparative Stability Analysis with Alternative SAM Chemistries (e.g., Thiols on Gold)

When compared to other widely used SAM systems, particularly alkanethiols on gold (Au), phosphonic acids on metal oxides consistently demonstrate superior stability in several key aspects. This enhanced stability is a primary driver for their adoption in demanding applications.

The fundamental difference in stability lies in the anchoring chemistry. The bond energy of the P-O bond in phosphonate SAMs is approximately 80 kcal/mol, which is double that of the S-Au bond (~40 kcal/mol) in thiol-based SAMs. nih.gov This stronger bond contributes to greater thermal and oxidative stability for phosphonates. nih.govsigmaaldrich.com

In ambient air, the difference is stark. A thiol SAM on a gold surface can suffer a complete loss of molecules within 7 days, whereas a phosphonic acid SAM on titanium loses only about 20% of its molecules over 14 days. researchgate.netnih.gov Thiols are known to be susceptible to oxidation over time, which can lead to their displacement from the surface, making them less suitable for applications requiring long-term stability. nih.govsci-hub.se

In terms of electrochemical stability, alkylphosphate SAMs on conducting metal oxides show a clear advantage over thiols on gold. The phosphonate monolayers are stable over a wide voltage range, from -2V to 2V, whereas thiols have a much more limited potential window before oxidation and reduction processes lead to their desorption. acs.orgutwente.nl

However, the relative stability can be environment-dependent. While phosphonates excel in air and under electrochemical stress, some studies have shown that in specific aqueous buffers like Tris-buffered saline (TBS), thiol SAMs on gold can exhibit greater stability than phosphonic acid SAMs on titanium. researchgate.net Silane-based SAMs, another alternative, are noted for having high physical and chemical stability, often greater than thiols, but their deposition can be more complex and sensitive to environmental conditions. sci-hub.se Phosphonates offer a robust alternative that circumvents some of the limitations of both thiol and silane (B1218182) systems. nih.govsci-hub.se

FeaturePhosphonic Acid SAMs (on Metal Oxides)Thiol SAMs (on Gold)Source(s)
Bonding Energy ~80 kcal/mol (P-O bond)~40 kcal/mol (S-Au bond) nih.gov
Ambient Air Stability High; ~20% molecular loss over 14 days on Ti.Low; complete molecular loss within 7 days. researchgate.netnih.gov
Thermal Stability HighModest; desorption at temperatures slightly above room temperature. sigmaaldrich.com
Oxidative Stability HighLow; susceptible to ambient oxidation. nih.govsigmaaldrich.com
Electrochemical Stability High; stable over a wide potential window (-2V to 2V).Limited; prone to oxidative and reductive desorption. acs.orgutwente.nl
Aqueous Stability (TBS) Can be lower than thiols on gold.Can be higher than phosphonates on titanium. researchgate.net

Impact of Exposure Conditions on Interfacial Surface Chemistry and Performance

The performance and integrity of this compound SAMs are directly influenced by the specific environmental conditions to which they are exposed. Understanding these impacts is crucial for predicting their behavior and lifetime in various applications.

Exposure to aqueous environments is a critical factor. While phosphonate SAMs are generally considered more hydrolytically stable than silanes, prolonged exposure to aqueous conditions can lead to degradation. sigmaaldrich.comprochimia.com The stability in water is not uniform across all substrates; it varies significantly with the structure of the underlying metal oxide. nih.gov For example, on certain single-crystal aluminum oxide surfaces, adsorbed phosphonate monolayers can be substituted by water molecules, whereas on other aluminum oxide surfaces, they show high stability. nih.gov The composition of the aqueous solution also matters, with studies indicating that phosphonate monolayers are more stable in PBS than in pure water. researchgate.net

Ultraviolet (UV) radiation has a distinct degradative effect. Exposure to UV light can cause the decomposition of the alkyl chains of the phosphonic acid SAM. researchgate.net This process, however, may leave the phosphonate headgroups still bound to the metal oxide surface, altering the surface chemistry from hydrophobic (due to the alkyl chains) to one dominated by the polar phosphonate groups. researchgate.net

Harsher operating conditions, such as oxidizing environments, can also lead to the degradation of the monolayer, even though they exhibit high thermal stability in inert atmospheres. osti.gov The stability and performance of SAMs can also change over time in biological settings. For example, while a SAM may initially be effective at resisting bacterial adhesion, its performance can diminish over longer periods, as seen in studies comparing 3-hour results with 48-hour biofilm formation assays. mdpi.com This highlights that short-term performance is not always predictive of long-term stability and function under continuous exposure. mdpi.com

Applications of 11 Phosphonoundecanoic Acid in Biomedical and Biomaterial Sciences

Surface Modification for Orthopedic and Dental Implant Applications

The application of 11-phosphonoundecanoic acid to create SAMs on implant surfaces is a key strategy to improve their biological performance and long-term success. mdpi.com These modifications are designed to actively promote integration with host tissues, a significant improvement over bio-inert materials that only physically contact the bone. mdpi.comd-nb.info

Enhancement of Osseointegration and Bone Healing Processes

Surface modification with this compound has been shown to enhance osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. nih.govmdpi.comresearchgate.net By forming a SAM on a titanium oxide layer, this compound creates a surface that is more conducive to bone healing. researchgate.net Studies have shown that titanium surfaces treated with this compound exhibit improved hydrophilic properties. mdpi.comresearchgate.netresearchgate.net This increased wettability is crucial in the initial moments after implantation, as it facilitates the adsorption of water and biomolecules from the biological surroundings, which in turn can promote tissue healing. nih.govmdpi.com The use of self-assembled technology with this compound is considered a promising method for modifying biomedical implants to facilitate better bone healing and integration. mdpi.comresearchgate.net

Promotion of Cellular Adhesion, Proliferation, and Migration on Modified Surfaces

The characteristics of an implant surface are critical in guiding cellular behavior, including adhesion, proliferation, and migration. nih.govmdpi.comresearchgate.netresearchgate.net Research has demonstrated that surfaces modified with this compound can significantly improve these cellular responses. researchgate.net

In one study, a self-assembled monolayer of this compound on a titanium oxide film (PUA-SAM/TiO) was found to create a uniform and flat surface. researchgate.net This modified surface demonstrated a superior ability to promote the adhesion and proliferation of osteoblast-like cells (MG-63) during the early stages of cell culture (24 hours). researchgate.net These findings suggest that such biomimetic surfaces could play a role in promoting the early stages of osseointegration for biomedical titanium implants. researchgate.net

Table 1: Research Findings on Cellular Response to this compound Modified Surfaces
SpecimenSurface Roughness (nm)Key FindingSource
PUA-SAM/TiO3.09 ± 0.32Demonstrated better osteoblast-like MG-63 cell adhesion and proliferation at 24 hours compared to other tested SAMs. researchgate.net

Induction of Calcium Phosphate Formation and Deposition for Improved Fixation

The ability to induce the formation of calcium phosphate, the primary mineral component of bone, is a key feature of bioactive implant surfaces. researchgate.netnih.govutoronto.ca this compound facilitates this process through its chemical structure. researchgate.net The phosphonic acid group anchors the molecule to the titanium implant surface, while the terminal carboxylic acid group provides a site for interaction with ions from the surrounding physiological environment. nih.gov

Research suggests that the carboxyl groups have a strong affinity for calcium ions, which is a crucial factor in the surface crystallization of hydroxyapatite (B223615) (HA), a form of calcium phosphate. researchgate.net The phosphonate (B1237965) groups themselves also contribute to enhanced bioactivity due to their ability to induce the formation of bone-like apatite. researchgate.net This biomimetic coating process helps to create a chemical and biological bond between the implant and the newly forming bone, improving the stability and fixation of the implant. researchgate.netd-nb.info

Mitigation of the Stress Shielding Effect in Implant Materials

Stress shielding is a phenomenon that occurs when a stiff orthopedic implant removes the normal physiological stress from the adjacent bone, leading to bone density loss (resorption) and potential implant loosening. mdpi.commdpi.comnih.gov This is often caused by a mismatch in Young's modulus (a measure of stiffness) between the implant material (e.g., titanium at 70–110 GPa) and the surrounding bone (3–40 GPa). mdpi.comresearchgate.net

Table 2: Biomechanical Properties of Surfaces Modified with this compound
Surface TypeWettability (Contact Angle)Contact StiffnessImplicationSource
PUA-SAM/TiOHigher wettabilityLower than uncoated TiOPromotes biocompatibility and may prevent the stress shielding effect. mdpi.com

Functionalization for Biorecognition and Targeted Drug Delivery Systems

The terminal carboxylic acid group of this compound serves as a versatile anchor point for attaching other molecules, making it valuable for creating surfaces with specific biological functions, such as biorecognition and targeted drug delivery. specificpolymers.comutsa.eduresearchgate.net

Immobilization of Biologically Active Molecules (e.g., Bone Morphogenetic Protein-2, Vascular Endothelial Growth Factor)

This compound can act as a molecular spacer or linker to immobilize biologically active molecules onto an implant surface. researchgate.netchim.it This is achieved by chemically activating the terminal carboxylic acid group, often using agents like EDC and NHS, to form a stable amide bond with amine groups present on proteins and peptides. nih.govchim.it

This strategy has been explored for tethering osteogenic (bone-growth-promoting) proteins such as Bone Morphogenetic Protein-2 (BMP-2). nih.govmdpi.comresearchgate.net By covalently bonding BMP-2 to the implant surface, its biological activity can be localized to the implant-tissue interface, potentially accelerating and enhancing bone formation where it is most needed. researchgate.netresearchgate.netnih.gov Similarly, other growth factors like Vascular Endothelial Growth Factor (VEGF), which promotes blood vessel formation, can be attached to promote vascularization of the healing tissue. mdpi.comscribd.com This functionalization creates a bioactive surface that can actively direct the biological response to improve implant integration and healing outcomes. researchgate.net

Covalent Protein Conjugation via Amide Bonds on this compound Surfaces

This compound (11-PDUA) serves as a critical bifunctional linker molecule for the covalent immobilization of proteins onto various material surfaces, particularly metal oxides. Its molecular structure is key to this function, featuring a phosphonate group at one end that forms a strong, stable bond with metal oxide surfaces, and a terminal carboxylic acid group at the other end. mdpi.com This carboxylic acid group provides a reactive site for forming covalent amide bonds with the amine groups of proteins, a common and robust method for protein conjugation.

This strategy is exemplified in the development of functionalized superparamagnetic iron oxide nanoparticles (SPIONs). In these systems, 11-PDUA is first self-assembled onto the surface of the iron oxide core. The phosphonate end anchors the molecule to the nanoparticle, creating a surface decorated with outward-facing carboxylic acid groups. nih.gov These groups are then activated, often using carbodiimide (B86325) chemistry with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to facilitate the formation of a stable amide bond with proteins. nih.govchim.it

A specific application of this is the conjugation of bovine odorant binding protein (bOBP) to SPIONs. nih.govresearchgate.net Researchers successfully used 11-PDUA as a spacer to link bOBP to the nanoparticles via amide bonds. researchgate.netx-mol.com This process resulted in a significant concentration of the protein on the nanoparticles, measured at 26.0 ± 1.2 mg of bOBP per gram of SPIONs, demonstrating an efficient and stable conjugation. nih.govresearchgate.netx-mol.com The use of the long alkyl chain of 11-PDUA as a spacer is considered advantageous for achieving an effective conjugation with the protein. rsc.org This method creates a stable hybrid biomaterial where the protein's biological activity is retained for further applications.

Development of this compound-Functionalized Hybrid Nanoparticle Systems for Drug Delivery

The ability to conjugate proteins to nanoparticles using 11-PDUA is a cornerstone for creating advanced drug delivery systems. mdpi.comroutledge.com These hybrid nanoparticle systems are designed to carry therapeutic proteins or other active agents to specific sites within the body. mdpi.com The system typically consists of an inorganic nanoparticle core, the 11-PDUA linker, and the therapeutic biomolecule.

A prime example is the development of a hybrid system featuring a superparamagnetic iron oxide (SPION) core, functionalized with 11-PDUA and conjugated with bovine odorant binding protein (bOBP). nih.govresearchgate.net The resulting nanoparticles are engineered for the magnetic delivery of the protein to inflamed areas of the body. nih.govresearchgate.net The SPION core, with an average diameter of 6.5 ± 1.1 nm, allows for manipulation by an external magnetic field, guiding the therapeutic agent to the target tissue. nih.govresearchgate.net

The 11-PDUA molecule acts as a spacer, connecting the protein to the nanoparticle core. researchgate.net This functionalization is a critical step in the synthesis of the delivery vehicle. unipr.it The final hybrid system demonstrates both biocompatibility and the desired therapeutic activity, in this case, fungistatic action against Candida albicans. nih.govresearchgate.net The successful development of these OBP-functionalized SPIONs highlights a promising strategy for treating infections caused by opportunistic yeasts. nih.govrsc.org

ComponentFunctionMaterial/MoleculeReference
Core Enables magnetic targetingSuperparamagnetic Iron Oxide Nanoparticles (SPIONs) researchgate.net, nih.gov
Linker/Spacer Covalently attaches protein to coreThis compound researchgate.net, nih.gov, rsc.org
Active Agent Provides therapeutic effectBovine Odorant Binding Protein (bOBP) researchgate.net, nih.gov

Strategies for Antimicrobial Activity and Inhibition of Bacterial Biofilm Formation

This compound is utilized in surface modification strategies aimed at preventing bacterial colonization and biofilm formation, a major cause of implant-associated infections. science.gov One approach involves using self-assembled monolayers (SAMs) of 11-PDUA as a platform to bind antimicrobial agents.

For instance, SAMs of 11-PDUA have been formed on hydroxyapatite (HA), a material used for implant coatings. nih.gov The terminal carboxylic acid groups of the 11-PDUA layer are then used to chelate and immobilize silver ions (Ag+), which are well-known for their potent antibacterial properties. nih.gov Surfaces prepared in this manner showed a significant reduction in the colony-forming units (CFUs) of Staphylococcus aureus by a factor of about three compared to unmodified HA surfaces. nih.gov Interestingly, the study found that the length of the phosphonic acid chain (comparing 11-carbon and 16-carbon chains) did not significantly impact the antibacterial efficacy, likely due to similar amounts of silver being adsorbed on both surfaces. nih.gov

Another strategy involves the previously discussed hybrid nanoparticles. The system composed of SPIONs, 11-PDUA, and bOBP was specifically tested for its antimicrobial properties. nih.gov It demonstrated notable fungistatic activity against the opportunistic yeast Candida albicans, which can cause serious infections. nih.govresearchgate.netrsc.org This indicates that 11-PDUA can be a key component in building complex nanostructures with inherent antimicrobial or antifungal capabilities.

Surface/SystemAntimicrobial AgentTarget MicrobeKey FindingReference
11-PDUA SAM on HydroxyapatiteSilver Ions (Ag+)Staphylococcus aureusReduced bacterial count by a factor of three. nih.gov
bOBP-functionalized SPIONsBovine Odorant Binding Protein (bOBP)Candida albicansDemonstrated good fungistatic activity at submicromolar concentrations. researchgate.net, nih.gov, rsc.org

Integration in Biosensing Platforms

Role as Organophosphonate Surface Modifiers for Label-Free and Low-Cost Biosensing

This compound plays a significant role in the development of label-free and low-cost biosensors by enabling robust surface modification of electrode materials. sigmaaldrich.com The phosphonate group of 11-PDUA binds effectively and forms stable, self-assembled monolayers (SAMs) on various metal oxide surfaces commonly used in biosensors, such as indium tin oxide (ITO). scispace.comresearchgate.net

This surface modification creates a new interface with a high density of terminal carboxylic acid groups. scispace.com These carboxyl groups are readily available for the subsequent covalent immobilization of biorecognition molecules, such as DNA probes, antibodies, or enzymes, via standard chemistries like EDC/NHS coupling. nih.govscispace.com This ability to create a functional and stable bio-interface is fundamental for the reliability and performance of the biosensor.

For example, 11-PDUA has been used to modify ITO electrodes for the development of electrochemical DNA sensors aimed at detecting viral RNA. scispace.com While phosphonic acids provide a viable route for functionalization, some studies note that the terminal carboxylic acid group of 11-PDUA can also bind to the ITO surface, potentially leading to a lower density of free acid groups available for probe attachment compared to other methods like silanization. scispace.com Nevertheless, the use of organophosphonates like 11-PDUA remains a valuable and cost-effective strategy for preparing surfaces for label-free biosensing applications. sigmaaldrich.com

Functionalization of Silicon-Photonic Resonators for Biosensing Applications

The high sensitivity of silicon photonic microring resonators makes them a powerful platform for label-free biosensing, but their performance relies heavily on effective and stable surface functionalization. sigmaaldrich.com this compound and other organophosphonates are central to conjugation strategies for these advanced sensors. sigmaaldrich.comresearchgate.net

The native oxide layer on silicon-based photonic devices provides an ideal substrate for the formation of dense and ordered SAMs of 11-PDUA. The phosphonate head group forms a strong covalent bond with the silicon oxide surface. researchgate.net This process creates a uniform molecular layer that not only passivates the surface but also presents a high density of carboxylic acid functional groups. These groups are then used to covalently attach capture probes (e.g., antibodies or oligonucleotides) that specifically bind to the target analyte. This robust surface modification is critical for the long-term performance and reliability of the optical sensing platform. sigmaaldrich.com

Minimizing Nonspecific Binding of Biomolecules in Biosensor Design

A critical challenge in biosensor development is minimizing the nonspecific binding of molecules from the sample matrix to the sensor surface, as this can generate false-positive signals and reduce sensitivity. While 11-PDUA is an effective linker, surfaces terminated with its carboxylic acid group can present challenges in this regard.

Research comparing different surface chemistries has shown that monomeric SAMs terminated with carboxylic acid groups, such as those formed from 11-PDUA on ITO electrodes, can cause high levels of nonspecific binding of biomolecules like DNA-conjugated gold nanoparticles. acs.orgresearchgate.net This is attributed to electrostatic interactions between the negatively charged DNA and the charged surface. In one comparative study, the nonspecific binding on an 11-PDUA modified surface was significant compared to specially designed polymeric SAMs that incorporate protein-blocking groups like polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net These polymeric SAMs showed the lowest levels of nonspecific binding, highlighting that while 11-PDUA is excellent for anchoring, it may need to be integrated into more complex surface architectures, such as mixed or polymer-based SAMs, to effectively prevent nonspecific adsorption in sensitive biosensing applications. researchgate.netsigmaaldrich.com

Surface ModifierApplicationFinding on Nonspecific BindingReference
This compound Biosensor for DNA-conjugated AuNPsCauses high levels of nonspecific binding. acs.org, researchgate.net
Poly(amidoamine) dendrimer Biosensor for DNA-conjugated AuNPsShows low levels of nonspecific binding (2.0% relative to APTES). acs.org, researchgate.net
Polymeric SAM (with PEG) Biosensor for DNA-conjugated AuNPsProduces the lowest level of nonspecific binding (0.8% relative to APTES). acs.org, researchgate.net

Applications of 11 Phosphonoundecanoic Acid in Advanced Materials and Nanotechnology

Surface Engineering in Organic Electronic Devices

11-Phosphonoundecanoic acid (11-PUPA) is a key bifunctional molecule utilized in the surface engineering of organic electronic devices. Its phosphonic acid head group exhibits a strong affinity for metal oxide surfaces, while its terminal carboxylic acid group allows for further functionalization or interaction with other organic layers. This dual functionality enables precise control over the interfacial properties crucial for device performance.

Control of Interface Properties (Electronic, Surface Energy, Wettability, Adhesion) in Electronic Devices

The formation of self-assembled monolayers (SAMs) of 11-PUPA on metal oxide electrodes, such as indium tin oxide (ITO), is a versatile method for tuning the interface in organic electronic devices. google.com.napsu.edu These monolayers can effectively control a range of properties including electronic characteristics, surface energy, wettability, and adhesion. google.com.na The phosphonic acid group covalently bonds to the hydroxylated surface of the metal oxide, creating a stable and well-defined organic layer. researchgate.net This modification can influence the work function of the electrode and the alignment of energy levels at the interface, which is critical for efficient charge injection and extraction. google.com.nagoogle.com

The ability to control surface energy and wettability is particularly important for the subsequent deposition of organic semiconductor layers. google.com.na By modifying the surface with 11-PUPA, the adhesion of overlying organic layers can be improved, leading to better film morphology and reduced interfacial defects. google.comgoogle.com For instance, research has shown that treating surfaces with phosphonic acids can alter the surface to be more or less hydrophobic, depending on the terminal group of the molecule. mdpi.com This control over surface properties is essential for optimizing the performance and stability of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). psu.edu

Modification and Stabilization of Electrode Work Functions

A critical aspect of organic electronic device engineering is the ability to modify and stabilize the work function of electrodes to match the energy levels of the organic materials. google.comgoogle.com 11-PUPA and other phosphonic acid derivatives form robust SAMs on metal oxide surfaces, providing a stable modification of the electrode's work function. google.com.nagoogle.com This stability is a significant advantage over other surface treatment methods, such as air plasma treatment, where the work function can change over time. google.com.nagoogle.com

Studies have demonstrated that depositing a monolayer of phosphonic acid on an electrode can result in a work function that remains stable for at least 100 hours under ambient conditions. google.com.nagoogle.com This long-term stability is crucial for the operational lifetime of organic electronic devices. The modification of the work function is achieved by the dipole moment of the phosphonic acid molecule and its interaction with the electrode surface. By choosing phosphonic acids with different functional groups, the work function can be precisely tuned to optimize device performance. google.comgoogle.com

Improved Compatibility and Adhesion with Thiophene-Containing Hole Transport Polymers

In many organic electronic devices, thiophene-containing polymers are used as hole transport layers (HTLs). The interface between the metal oxide anode and the HTL is critical for efficient hole injection. 11-PUPA can be used to improve the compatibility and adhesion of these thiophene-containing polymers to the metal oxide surface. google.comgoogle.com The phosphonic acid group of 11-PUPA binds to the metal oxide, while the carboxylic acid tail can interact favorably with the polymer, promoting better adhesion and a more ordered interface. google.com.nagoogle.com This enhanced compatibility leads to improved device performance and stability. google.comgoogle.com

Nanoparticle Functionalization and Controlled Assembly

The bifunctional nature of 11-PUPA makes it an excellent linker molecule for the functionalization and controlled assembly of nanoparticles. This has significant applications in creating structured nanomaterials for various technological uses.

Utilization as Bifunctional Linkers for Monolayer Assembly of Nanoparticles

11-PUPA has been successfully employed as a bifunctional linker to create monolayers of nanoparticles on various substrates. researchgate.netnsf.govgrafiati.com In a notable application, it was used to anchor oleic acid-stabilized aluminum oxide (Al2O3) and iron oxide (Fe3O4) nanoparticles onto a silicon oxide (SiO2) substrate. researchgate.netuky.edumdpi.com The phosphonate (B1237965) group of the 11-PUPA binds to the SiO2 substrate, while the terminal carboxylate group binds to the nanoparticles. researchgate.netnsf.govgrafiati.comnsf.gov This method allows for the step-wise formation of distinct nanoparticle monolayers, which can act as catalyst supports and catalysts for applications such as the growth of vertically aligned carbon nanotubes. researchgate.netuky.edumdpi.comnsf.gov The ability to create well-defined, layered nanoparticle structures opens up possibilities for fabricating complex nanodevices. researchgate.netnsf.govgrafiati.com

Aqueous Solubilization and Structural Stability of Iron and Iron Oxide Core-Shell Nanoparticles

Hydrophobic iron and iron oxide nanoparticles have promising magnetic properties for biomedical applications, but their use is often limited by their lack of solubility in water. 11-PUPA has been instrumental in overcoming this challenge. It can be used to functionalize the surface of these nanoparticles, rendering them water-soluble. researchgate.net The phosphonic acid group binds to the iron oxide shell of the nanoparticles, while the carboxylic acid group provides a hydrophilic exterior. researchgate.netrsc.org

This surface modification not only imparts aqueous solubility but also enhances the structural stability of the core-shell nanoparticles. researchgate.net For instance, iron nanoparticles with a core of approximately 10 nm and an oxide shell of about 2 nm, when functionalized with alkyl phosphonic acids like 11-PUPA, demonstrate excellent stability in water. researchgate.net These functionalized nanoparticles retain a significant portion of their magnetization, making them highly suitable for applications such as magnetic protein delivery. researchgate.netrsc.org In one study, superparamagnetic iron oxide nanoparticles functionalized with 11-PUPA were successfully used to create a hybrid system for delivering proteins. rsc.org

Role as Catalyst Support and Active Catalyst Components for Vertically Aligned Carbon Nanotube Synthesis

This compound plays a crucial role as a molecular linker in the bottom-up synthesis of vertically aligned carbon nanotubes (VA-CNTs). This method offers precise control over catalyst nanoparticle size and density, which are critical factors determining the diameter and uniformity of the resulting nanotubes.

The process involves the layer-by-layer assembly of catalyst support and catalyst nanoparticles onto a substrate, typically silicon oxide (SiO₂). 11-PNDA acts as a bifunctional linker, anchoring these nanoparticles to the substrate. acs.orgnih.govacs.org The phosphonate headgroup of 11-PNDA strongly binds to the hydroxylated SiO₂ substrate, forming a self-assembled monolayer (SAM) that terminates with carboxylic acid groups. nih.govacs.org

Subsequently, a catalyst support layer, often composed of aluminum oxide (Al₂O₃) nanoparticles stabilized with oleic acid, is introduced. The terminal carboxylate groups of the 11-PNDA SAM bind with the oleic acid-coated Al₂O₃ nanoparticles through ligand exchange, effectively anchoring the support layer to the substrate. acs.orgnih.gov Following this, a monolayer of catalyst nanoparticles, such as iron oxide (Fe₃O₄), is assembled on top of the Al₂O₃ support layer using the same linker-mediated approach. acs.orgacs.orguantwerpen.be

This assembled structure, consisting of Fe₃O₄ nanoparticles supported on an Al₂O₃ layer and anchored to a SiO₂ wafer by 11-PNDA, serves as the platform for VA-CNT growth. acs.orgnih.govgoogleapis.com The synthesis is typically carried out via chemical vapor deposition (CVD), using a carbon precursor like acetylene (B1199291) at high temperatures (e.g., 750 °C). acs.orggoogleapis.com The resulting Fe₃O₄ nanoparticle monolayers provide a high density of uniform catalyst particles, which act as nucleation sites for the growth of homogenous and vertically aligned CNTs. acs.orgnih.gov This method provides a facile and inexpensive route to control CNT characteristics, which is a significant challenge in conventional synthesis techniques. acs.orgsemanticscholar.org

Catalysis and Environmental Remediation Applications

The unique chemical properties of this compound extend its utility to various applications in catalysis and environmental cleanup, primarily owing to the strong binding affinity of the phosphonate group to metal oxides and the chelating nature of its functional groups.

Platforms for Supported Metal Catalysis

11-PNDA is instrumental in creating robust platforms for supported metal catalysis. The phosphonic acid group serves as a superior anchoring agent for immobilizing catalysts and catalyst supports on various metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). rri.res.inoaepublish.com The stability of the metal-oxygen-phosphorus (Metal-O-P) bond is often higher than that of metal-oxygen-silicon (Metal-O-Si) bonds, making phosphonate linkers more robust in aqueous or challenging environments. rri.res.in

By functionalizing a support material like TiO₂ with 11-PNDA, a surface is created that can then bind metal nanoparticles or complexes, which act as the active catalytic sites. wvresearch.org This approach is fundamental to heterogeneous catalysis, where the ease of separation of the catalyst from the reaction mixture is a key advantage. For instance, amino-alkylphosphonic acid-grafted TiO₂ materials have been recognized for their potential in heterogeneous catalysis, where the phosphonic acid group ensures the firm attachment of the functional layer to the support. acs.orgnih.gov The principle demonstrated in VA-CNT synthesis, where 11-PNDA is used to support Fe₃O₄ catalyst nanoparticles, is a direct example of its application in creating platforms for supported metal catalysis. acs.orgacs.org

Applications in Carbon Dioxide Conversion and Adsorption

The functionalization of surfaces with phosphonic acid derivatives is an emerging area of interest for environmental applications, including the capture and potential conversion of carbon dioxide (CO₂). Materials such as amino-alkylphosphonic acid-grafted TiO₂ are being explored for their CO₂ capture capabilities. acs.orgnih.govresearchgate.net The amine groups introduced by such functionalization provide basic sites for the adsorption of acidic CO₂ molecules.

While direct, detailed research focusing exclusively on 11-PNDA for CO₂ conversion is limited, its role as a surface modifier on nanoparticles is relevant. acs.org For example, functionalizing nanoparticles can alter their surface properties to enhance interactions with specific molecules. The carboxyl group of 11-PNDA can be further modified to introduce functionalities, such as amine groups, that are known to be effective for CO₂ adsorption. The general strategy of using organophosphonic acids to create functional surfaces on materials like TiO₂ and other metal oxides is considered a viable route for developing new adsorbents for CO₂. uantwerpen.be

Chelation Properties for Selective Metal Sorption and Effluent Treatment

The phosphonic acid and carboxylic acid groups in 11-PNDA endow it with excellent chelation properties, which are highly effective for the selective sorption of metal ions. This capability is particularly valuable in environmental remediation for treating industrial effluents and removing heavy metal contaminants from water. mdpi.comasau.ru

The phosphonic acid moiety has a strong affinity for a variety of metal and metal oxide surfaces, including iron, aluminum, titanium, and zinc. rri.res.in Research has demonstrated that polymers functionalized with phosphonic acid groups can selectively remove metal cations from wastewater, showing a particular selectivity for trivalent aluminum. rri.res.in

11-PNDA can be used to functionalize surfaces to create selective metal adsorbents. For example, it has been used as a linker to attach specific ligands to nanostructured TiO₂ electrodes for the design of potentiometric sensors that can selectively detect iron(III) ions. researchgate.net It has also been used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs), highlighting its role as a versatile spacer molecule for creating complex nanostructures for biomedical and environmental applications. researchgate.netresearchgate.net This ability to bind and sequester metal ions makes 11-PNDA and related compounds promising materials for advanced water treatment processes.

Advanced Characterization and Analytical Methodologies for 11 Phosphonoundecanoic Acid Modified Surfaces

Surface Morphology and Topography Analysis

The physical landscape of a surface, including its roughness and the uniformity of the applied monolayer, plays a pivotal role in its performance. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing and quantifying these topographical features.

Atomic Force Microscopy (AFM) for Surface Roughness and Monolayer Confirmation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography. measurlabs.comkeyence.eu It is exceptionally well-suited for characterizing the subtle changes that occur upon the formation of a self-assembled monolayer.

Research Findings:

Studies have utilized AFM to confirm the formation of 11-phosphonoundecanoic acid monolayers on various substrates. For instance, on titanium oxide (TiO) surfaces, AFM has been used to observe the formation of a uniform and flat SAM. One study found that after cross-linking with an this compound solution, the resulting surface exhibited a roughness of 3.09 ± 0.32 nm. researchgate.net The ability of AFM to measure roughness at this scale is crucial, as surface roughness can influence properties like friction, adhesion, and biocompatibility. nanosurf.com

Monolayer assembly of nanoparticles on substrates using this compound as a linker molecule has also been confirmed by AFM imaging. researchgate.netresearchgate.net The technique allows for the visualization of the nanoparticle distribution and the confirmation of a monolayer, as opposed to undesirable multilayer aggregates. researchgate.netmdpi.com For example, AFM has been employed to confirm the successful formation of aluminum oxide and iron oxide nanoparticle monolayers on silicon oxide wafers using 11-PUA as a bifunctional linker. mdpi.comnsf.gov The high resolution of AFM can even be used to count the density of nanoparticles on the surface. mdpi.com

Substrate11-PUA ApplicationKey AFM FindingReference
Titanium Oxide (TiO)SAM formationUniform and flat monolayer with a roughness of 3.09 ± 0.32 nm. researchgate.net
Quartz (Silicon Oxide)Linker for nanoparticle assemblyConfirmation of nanoparticle monolayer assembly. researchgate.netresearchgate.net
Silicon Oxide (SiO₂)Bifunctional linker for Al₂O₃ and Fe₃O₄ nanoparticlesSuccessful formation of nanoparticle monolayers. mdpi.comnsf.gov
Aluminum Oxide (Al₂O₃)Directing assembly of FePt nanoparticlesFePt nanoparticles assemble on PNDA SAMs. nih.gov

Scanning Electron Microscopy (SEM) for Surface Characteristics and Biofilm Distribution

Scanning Electron Microscopy (SEM) provides high-magnification images of a surface by scanning it with a focused beam of electrons. It is particularly useful for examining surface characteristics over a larger area than AFM and for visualizing the distribution of biological materials, such as biofilms, on the modified surface.

Research Findings:

SEM has been instrumental in observing the surface topography of materials modified with this compound. For example, on a nanostructured titanium oxide (TiO) surface, SEM images revealed the formation of a uniform SAM after immersion in an this compound solution. mdpi.com In another study, SEM analysis of titanium screws treated with phosphonic acid showed a significant increase in surface texture compared to untreated screws. nih.gov

Furthermore, SEM is a valuable tool for studying the interaction of these modified surfaces with biological systems. The technique has been used to visualize the disruption of bacterial biofilms on surfaces, providing qualitative evidence of the antibiofilm efficacy of surface treatments. mmu.ac.uk For instance, research on hydroxyapatite (B223615) surfaces modified with this compound and silver showed a reduction in S. aureus bacterial count, and while not explicitly stated for this specific study, SEM is a common method to visualize such biofilm reduction. nih.gov

Substrate11-PUA ApplicationKey SEM FindingReference
Nanostructured Titanium Oxide (TiO)SAM formationUniform SAM surface observed. mdpi.com
Titanium (Ti) ScrewsSurface treatmentConsiderable increase in surface texture. nih.gov
PolycarbonateBiofilm control (general application)Visualization of biofilm disruption. mmu.ac.uk

Chemical Composition and Bonding Analysis

Understanding the chemical nature of the modified surface is paramount. This includes confirming the presence of the desired elements, determining their chemical states, and assessing the integrity and order of the molecular monolayer.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Binding Energy, and Monolayer Assessment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov

Research Findings:

XPS is widely used to confirm the successful grafting of this compound onto various substrates. The detection of a phosphorus (P 2p) peak at a binding energy of approximately 133 eV is a strong indicator of the presence of the phosphonate (B1237965) group on the surface. For instance, on a silicon oxide substrate functionalized with 11-PUA, a P 2p peak at 132.9 eV confirmed the binding of the phosphonate. mdpi.com Similarly, on titanium oxide surfaces, the presence of P–O and P=O bonds, with characteristic P 2p peaks around 132-133 eV, demonstrates the formation of SAMs through Ti–O–P linkages. mdpi.com

XPS can also provide information about the different chemical states of oxygen on the surface. On a TiO surface modified with 11-PUA, XPS analysis of the O 1s peak revealed the presence of P=O (≈532 eV), P–Ti–O (≈530 eV), and O–Ti (≈529 eV) bonds, confirming the formation of a bisphosphonate monolayer. mdpi.com The elemental composition determined by XPS can also be used to assess the quality and coverage of the monolayer. nih.gov

SubstrateKey XPS FindingBinding Energy (eV)Reference
Silicon Oxide (SiO₂)P 2p peak confirms phosphonate binding.132.9 mdpi.com
Titanium Oxide (TiO)P 2p peaks indicate P–O and P=O bonds.~132-133 mdpi.com
Titanium Oxide (TiO)O 1s peaks confirm bisphosphonate monolayer.P=O: ~532, P–Ti–O: ~530, O–Ti: ~529 mdpi.com
Alumina (B75360) (Al₂O₃)Presence of all expected elements in expected ratios.- nih.gov

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Order

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for determining the orientation and order of molecules within a self-assembled monolayer. researchgate.netsigmaaldrich.com

Research Findings:

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Chemical Integrity

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the chemical composition of surfaces and thin films. It provides detailed molecular information about the outermost layer of a sample. surfacesciencewestern.com

Research Findings:

Surface Energy and Wettability Measurements

Contact Angle Goniometry for Hydrophilicity and Cell Adhesion Properties

Contact angle goniometry is a critical technique for characterizing the wettability of surfaces modified with this compound (PUA). The contact angle, formed at the interface of a liquid droplet and a solid surface, provides a quantitative measure of surface hydrophilicity. numberanalytics.comevidentscientific.com Lower contact angles signify greater hydrophilicity, a property that is often correlated with enhanced cell adhesion on biomaterial surfaces. numberanalytics.comnih.gov

Research has demonstrated that modifying a titanium oxide (TiO₂) surface with a self-assembled monolayer (SAM) of PUA significantly enhances its hydrophilic properties. In one study, a TiO₂ surface treated with PUA exhibited an average water contact angle of 68.8 ± 0.7°, which was the most hydrophilic compared to other phosphonic acid-modified and control surfaces. mdpi.comnih.gov This increased wettability is attributed to the presence of the terminal carboxylic acid (COOH) groups of the PUA molecules. mdpi.com Surfaces with moderate hydrophilicity, typically with water contact angles between 40° and 70°, are often considered optimal for promoting cell adhesion. nih.gov

The principle behind this is that the initial interaction of a material placed in a biological environment is with water molecules. nih.gov The surface's wettability, therefore, dictates subsequent biological interactions, including protein adsorption and cellular adhesion. nih.govresearchgate.net By creating a more hydrophilic surface, PUA modification can facilitate these crucial biological processes, which are essential for the success of biomedical implants. nih.govresearchgate.net

Table 1: Contact Angle Measurements of Various Modified Titanium Oxide Surfaces

Sample Terminal Group Average Contact Angle (°)
PUA-SAM/TiO -COOH 68.8 ± 0.7 mdpi.comnih.gov
PHA-SAM/TiO -COOH 78.9 ± 1.2 mdpi.com
Control TiO - 81.7 ± 0.9 mdpi.com
HDPA-SAM/TiO -CH₃ 83.3 ± 0.9 mdpi.com
NDPA-SAM/TiO -CH₃ 90.3 ± 0.4 mdpi.com

Data sourced from a study by Lan et al. mdpi.comnih.gov

Biomechanical Property Assessment

Nanoindentation for Surface Contact Stiffness Evaluation

Nanoindentation is a powerful technique used to determine the mechanical properties of materials at the nanoscale, including hardness and elastic modulus. wisc.edu In the context of this compound-modified surfaces, nanoindentation is employed to evaluate the surface contact stiffness. This measurement provides insight into the material's resistance to elastic deformation under a small applied load. dtic.mil

A study investigating self-assembled monolayers (SAMs) on a nanostructured titanium oxide (TiO) layer utilized nanoindentation to assess biomechanical behaviors. mdpi.com The results showed that the surface modified with PUA (PUA-SAM/TiO) exhibited a low surface contact stiffness. mdpi.commdpi.com Specifically, the average surface contact stiffness for the PUA-SAM/TiO sample was approximately 12.1 ± 0.8 mN/μm. This was significantly lower than the control TiO sample, which had a stiffness of about 20.7 ± 1.2 mN/μm. mdpi.com

Lowering the surface contact stiffness is potentially beneficial for biomedical implants as it can help to prevent stress shielding, a phenomenon where an implant carries too much of the mechanical load, leading to bone density loss around the implant. mdpi.com Therefore, a surface with both high wettability and low contact stiffness, as demonstrated by PUA-modified surfaces, is considered advantageous for promoting biocompatibility and facilitating osseointegration. mdpi.com

Table 2: Surface Contact Stiffness of Various Modified Titanium Oxide Surfaces

Sample Average Surface Contact Stiffness (mN/μm)
Control TiO 20.7 ± 1.2 mdpi.com
HDPA-SAM/TiO 13.8 ± 0.7 mdpi.com
NDPA-SAM/TiO 12.5 ± 1.1 mdpi.com
PUA-SAM/TiO 12.1 ± 0.8 mdpi.com
PHA-SAM/TiO 11.7 ± 0.5 mdpi.com

Data sourced from a study by Lan et al. mdpi.com

Molecular Order and Orientation Studies

In Situ Sum Frequency Generation (SFG) Spectroscopy for Molecular Order in Aqueous Conditions

In situ Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure, order, and orientation of molecules at interfaces. It is particularly valuable for studying self-assembled monolayers (SAMs) in their native or functional environments, such as under aqueous conditions. researchgate.net

While direct SFG studies specifically detailing the molecular order of this compound on surfaces in aqueous conditions are not prevalent in the provided search results, the technique has been successfully applied to similar phosphonic acid-based SAMs. For instance, SFG has been used to investigate the conformational response of octadecanethiol (ODT) SAMs to bacterial adhesion in an aqueous solution. science.gov These studies demonstrate that SFG can reveal changes in the conformation and orientation of the alkyl chains within the monolayer upon interaction with biological entities. science.gov

Research on other phosphonate films, such as octadecylphosphonic acid and 11-hydroxyundecylphosphonic acid SAMs on silicon oxide, has utilized SFG to confirm the existence of molecular order under aqueous conditions. researchgate.net These studies were able to determine the chain tilt angles of the molecules within the SAMs. researchgate.net Given that this compound also forms SAMs, it is a strong candidate for similar SFG analysis to elucidate the molecular arrangement and order of its alkyl chains and terminal carboxylic acid groups at the solid-liquid interface, which is crucial for understanding its role in mediating biological interactions.

Computational and Theoretical Investigations of 11 Phosphonoundecanoic Acid Systems

Molecular Modeling of Phosphonate-Surface Interactions and Binding Mechanisms

Molecular modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the intricate details of how the phosphonate (B1237965) headgroup of 11-phosphonoundecanoic acid anchors to metal oxide surfaces. These simulations provide a clear picture of the binding mechanisms, preferred adsorption geometries, and the energetics of these interactions.

The phosphonic acid headgroup (–PO(OH)₂) can engage with surface hydroxyl groups on metal oxides like titanium dioxide (TiO₂) and alumina (B75360) (Al₂O₃) through various binding modes. DFT calculations for similar short-chain phosphonic acids on oxide surfaces have revealed several stable binding configurations, including monodentate, bidentate, and tridentate linkages. In the monodentate mode, one phosphonate oxygen atom forms a covalent bond with a surface metal atom. Bidentate binding can occur in a chelating fashion, where two phosphonate oxygens bind to the same metal atom, or in a bridging mode, where they bind to two different metal atoms. Tridentate binding involves three phosphonate oxygens interacting with the surface.

The stability of these binding modes is influenced by factors such as the specific crystal face of the substrate, the surface hydroxylation level, and the presence of solvent molecules. Theoretical calculations help to determine the most energetically favorable binding configurations. For instance, studies on phosphonic acids on TiO₂ surfaces suggest that bidentate and tridentate modes are generally more stable than monodentate binding, leading to a robust attachment of the molecules to the surface. mdpi.com

The binding energy, a key parameter obtained from these calculations, quantifies the strength of the interaction between the this compound and the substrate. This value is crucial for predicting the long-term stability of the resulting SAM.

Table 1: Theoretical Binding Modes of Phosphonate Headgroup on Metal Oxide Surfaces

Binding ModeDescriptionTypical Calculated Binding Energies (eV)
MonodentateOne P-O-Metal bond is formed.-1.5 to -2.5
Bidentate (Chelating)Two P-O bonds to the same surface metal atom.-2.5 to -4.0
Bidentate (Bridging)Two P-O bonds to two different surface metal atoms.-3.0 to -4.5
TridentateThree P-O bonds to the surface metal atoms.-4.0 to -5.5

Note: The binding energies are illustrative and can vary depending on the specific substrate, surface facet, and computational methodology.

Simulations of SAM Structure, Dynamics, and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the collective behavior of molecules and predict the structure and dynamics of this compound SAMs. By simulating the motion of each atom over time, MD provides a dynamic view of how these molecules assemble on a surface and interact with their environment.

MD simulations are also invaluable for investigating the dynamic properties of the SAM. This includes the vibrational motions of the molecules, rotational freedom of the alkyl chains, and the diffusion of molecules on the surface. These dynamic aspects are crucial for understanding the stability and environmental response of the monolayer.

Furthermore, simulations can shed light on interfacial phenomena, such as the interaction of the SAM with a surrounding solvent or with biological molecules. For example, MD can be used to model the interface between an this compound SAM and water, providing insights into the wettability of the surface. The orientation of the terminal carboxylic acid group (–COOH) at the SAM-air or SAM-liquid interface can be predicted, which is critical for applications requiring further chemical modification or specific interactions.

Table 2: Simulated Structural and Dynamic Properties of Phosphonic Acid SAMs

PropertyDescriptionTypical Simulated Values
Structural Properties
Tilt Angle (°)The average angle of the alkyl chains with respect to the surface normal.30 - 45
SAM Thickness (Å)The average height of the monolayer from the substrate surface.12 - 18 (for C11 chain)
Surface Coverage (molecules/nm²)The number of molecules per unit area of the substrate.4 - 5
Dynamic Properties
Lateral Diffusion Coefficient (cm²/s)The rate of molecular movement across the surface.10⁻⁷ - 10⁻⁹
Order ParameterA measure of the alignment of the alkyl chains.0.7 - 0.9 (for well-ordered SAMs)

Note: These values are representative and depend on the specific molecule, substrate, and simulation conditions.

Future Research Directions and Translational Perspectives for 11 Phosphonoundecanoic Acid

Advancements in Tailored Surface Functionality through Derivatization and SAM Design

The ability of 11-phosphonoundecanoic acid to form dense, well-ordered self-assembled monolayers (SAMs) is a cornerstone of its application. Future advancements will focus on creating highly specialized surfaces by moving beyond simple monolayers to more complex designs. This involves the strategic derivatization of PUA's terminal carboxyl group and the co-deposition with other phosphonic acids to precisely control surface properties.

Research has shown that the terminal group of the phosphonic acid dictates the final properties of the surface. For instance, SAMs ending in -COOH groups, such as those formed by PUA, create hydrophilic surfaces, whereas those ending in -CH₃ groups create hydrophobic ones. mdpi.com Studies on titanium oxide (TiO₂) surfaces demonstrated that PUA-modified surfaces were the most hydrophilic compared to those modified with other phosphonic acids, a property that is highly favorable for biological interactions. nih.govmdpi.comresearchgate.net A PUA-SAM on a TiO₂ layer can achieve a uniform and flat surface with a roughness of approximately 3.09 ± 0.32 nm. researchgate.net

Future work will likely explore:

Mixed SAMs: Creating surfaces with patterned or finely-tuned wettability by forming mixed monolayers of PUA and alkyl-terminated phosphonic acids like n-decylphosphonic acid. google.com This approach is already being explored in semiconductor manufacturing to tailor the surface energy of titanium-containing hardmasks to improve adhesion with photoresists. google.com

Bio-conjugation: Covalently attaching complex biomolecules, such as peptides, proteins, and enzymes, to the PUA-functionalized surface via its terminal carboxyl group. This can be achieved using coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxyl sulfosuccinimide (NHS) to create bioactive surfaces for specific biological responses. mdpi.comrsc.org

Responsive Surfaces: Designing "smart" surfaces that can change their properties in response to external stimuli like pH or light. This can be achieved by attaching responsive polymers or molecules to the PUA anchor.

Phosphonic Acid CompoundTerminal GroupResulting Surface Property on TiO₂Reference
This compound (PUA)-COOHHydrophilic, reactive, low contact stiffness mdpi.commdpi.comresearchgate.net
16-Phosphohexadecanoic acid (PHA)-COOHHydrophilic, reactive mdpi.com
Hexadecylphosphonic acid (HDPA)-CH₃Hydrophobic, non-reactive mdpi.com
Decylphosphonic acid (NDPA)-CH₃Hydrophobic, non-reactive mdpi.com

Integration of this compound into Complex Multicomponent Systems

The role of this compound as a molecular "bridge" is critical for the development of advanced composite and multicomponent materials. Its bifunctional nature allows it to link inorganic substrates or nanoparticles to organic or polymeric matrices, creating integrated systems with synergistic properties.

A notable application is in the bottom-up synthesis of vertically aligned carbon nanotubes (CNTs). mdpi.comuky.edunsf.gov In this process, PUA acts as a bifunctional linker where the phosphonate (B1237965) group binds to a silicon oxide (SiO₂) substrate, and the terminal carboxylate group anchors a layer of oleic acid-stabilized aluminum oxide (Al₂O₃) nanoparticles. mdpi.comuky.edu This is followed by the assembly of an iron oxide (Fe₃O₄) nanoparticle monolayer, which serves as the catalyst for CNT growth. mdpi.comuky.edu

Further research directions include:

Polymer Composites: Improving the dispersion and interfacial adhesion of nanoparticles within polymer matrices. For example, functionalizing titanium dioxide (TiO₂) nanoparticles with PUA has been investigated to enhance their cross-linking with hydroxyl-terminated polybutadiene (B167195) (HTPB) in solid propellants, thereby improving mechanical performance. acs.orgacs.org

Hierarchical Structures: Building layered, three-dimensional architectures for applications in tissue engineering or microfluidics. PUA can be used to functionalize the internal surfaces of micro-tubes to promote cell adhesion. rsc.org

Liquid Metal Networks: Employing PUA as a multi-functional ligand to link core-shell liquid metal particles, forming mechanoresponsive networks that can act as healing agents for conductors. google.com

SystemRole of this compoundApplicationReference
Nanoparticle/Substrate AssemblyBifunctional linker between SiO₂ substrate and Al₂O₃/Fe₃O₄ nanoparticlesCatalyst support for carbon nanotube (CNT) synthesis mdpi.comuky.edunsf.gov
Polymer-Nanoparticle CompositeSurface functionalizing agent for TiO₂ nanoparticles to promote cross-linking with HTPB polymer matrixHigh-performance solid propellants acs.orgacs.org
Liquid Metal EncapsulatesMulti-functional ligand to form networks of core-shell particlesSelf-healing conductors google.com

Translational Research for Clinical Applications of PUA-Modified Biomaterials

There is a significant push to translate the promising in-vitro results of PUA-modified biomaterials into clinical practice, particularly in orthopedics and dentistry. The ability of PUA to form stable, biocompatible, and bioactive surfaces on metals like titanium and its alloys is a key driver of this research. nih.govmdpi.com

Studies have consistently shown that modifying a titanium oxide surface with a PUA-SAM enhances its biocompatibility. researchgate.net The resulting hydrophilic surface promotes the adhesion and proliferation of osteoblast-like cells, which is a critical first step for successful osseointegration of an implant. nih.govresearchgate.net The moderate hydrophilicity imparted by PUA is believed to be optimal for cellular adhesion, and the modified surfaces have been shown to possess better wettability and low contact stiffness, which can promote bone healing. nih.govmdpi.commdpi.com Research has demonstrated that PUA-SAM coated surfaces possess superior osteoblast-like cell adhesion and proliferation ability in the early stages of culturing compared to unmodified surfaces. researchgate.net

Future translational research will focus on:

In-vivo Studies: Moving beyond cell culture experiments to long-term animal models to validate the efficacy and safety of PUA-modified implants in promoting osseointegration and reducing implant failure.

Drug-Eluting Surfaces: Using the carboxyl terminus of PUA as an anchor point to immobilize therapeutic agents, such as antibiotics (e.g., vancomycin) or anti-inflammatory drugs, directly onto the implant surface to prevent post-operative infections and manage inflammation. duq.edu

Enhanced Bioactivity: Immobilizing bone growth factors, like bone morphogenetic proteins (BMPs), onto PUA-functionalized surfaces to actively stimulate bone regeneration around the implant. mdpi.com

Development of Novel Biosensing Architectures and High-Performance Electronic Devices

In the realm of electronics and diagnostics, this compound is an enabling component for creating stable and functional interfaces between inorganic and organic materials. Its ability to form a robust monolayer on conductive metal oxides is being exploited in a variety of devices.

Key areas of development include:

Organic Electronic Devices: PUA is used as a surface modifier for electrodes in devices like organic light-emitting diodes (OLEDs). google.com By forming a monolayer on the electrode, it can modify the surface energy, improving the compatibility and adhesion of subsequently deposited organic electronic material layers, leading to enhanced device performance. google.com

Biosensors: PUA serves as a molecular linker to attach biological recognition elements, such as DNA probes, to electrode surfaces. scispace.com For example, it has been used to modify indium tin oxide (ITO) electrodes for the development of electrochemical biosensors, where the terminal carboxyl group provides the attachment point for amine-terminated DNA probes. scispace.com

Semiconductor Manufacturing: In advanced lithography, PUA is used in blends to create SAMs on titanium-containing hardmasks, precisely tuning the surface energy for optimal adhesion of photoresist layers. google.com

Future research is expected to focus on integrating PUA into flexible and wearable electronic devices and developing more sensitive and specific biosensing platforms. sigmaaldrich.com

Exploration in Emerging Catalytic and Energy Applications (e.g., Fuel Cells, Proton Conductors)

The unique properties of this compound are being explored in new catalytic and energy-related applications, from creating nanostructured catalysts to components in energy storage and conversion systems.

Catalysis: As previously mentioned, PUA is instrumental in fabricating catalyst support systems. mdpi.comuky.edunsf.gov By enabling the precise assembly of metal oxide nanoparticles on a substrate, it allows for the creation of high-density, uniform catalytic surfaces for processes like the growth of vertically aligned CNTs. mdpi.com

Energy Storage and Propulsion: PUA is used to functionalize nanoparticles to improve their integration into composite materials for energy applications. Its use in modifying TiO₂ particles for hydroxyl-terminated polybutadiene (HTPB) based solid propellants is one such example. acs.orgacs.org

Fuel Cells and Proton Conductors: The phosphonic acid group is a known protogenic (proton-donating) group, making it a candidate for developing proton exchange membranes (PEMs) for fuel cells that can operate at intermediate temperatures (above 100°C). specificpolymers.comrsc.org Research into alkanes functionalized with phosphonic acid groups shows that a high concentration of these groups is essential for achieving high proton conductivity. rsc.org While much of the work has been on phosphonic acid-functionalized polymers, the fundamental principle suggests that molecules like PUA could be used as building blocks or additives in creating novel proton-conducting materials. specificpolymers.comrsc.org

Future research will likely involve the design of PUA derivatives and their incorporation into polymer backbones or inorganic frameworks to create stable and highly efficient proton conductors for next-generation fuel cells.

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in SAM formation studies?

  • Answer : Account for nested variables (e.g., substrate batch, incubation time) using mixed-effects models. Principal component analysis (PCA) reduces AFM roughness and contact angle data into interpretable factors, while ANOVA identifies significant experimental variables (p < 0.05) .

Methodological Resources

  • Synthesis : Refer to protocols for phosphonic acid derivatization in Journal of Organic Chemistry .
  • SAM Characterization : Use AFM (ISO 11039) and XPS (ASTM E1523) standards for reproducibility .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.